Isolinamarin

Description

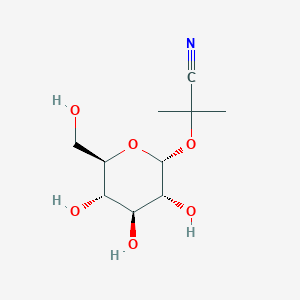

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6/c1-10(2,4-11)17-9-8(15)7(14)6(13)5(3-12)16-9/h5-9,12-15H,3H2,1-2H3/t5-,6-,7+,8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTCHMYAEJEXBT-SYHAXYEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)OC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#N)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14605-42-6 | |

| Record name | Isolinamarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014605426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOLINAMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F69B8EXZ9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Distribution of Isolinamarin in Biological Systems

Plant Species Harboring Isolinamarin

This compound has been identified in several plant species, although its most well-documented occurrence is in cassava.

Manihot esculenta, commonly known as cassava or manioc, is a significant source of this compound researchgate.netresearchgate.netwits.ac.zascilit.comroyalsocietypublishing.orgbath.ac.ukcabidigitallibrary.orgresearchgate.net. While Linamarin (B1675462) is the predominant cyanogenic glycoside in cassava, often accounting for the majority of the total cyanogenic content, this compound is also present wits.ac.zacabidigitallibrary.orgnih.govgavinpublishers.com. Studies have indicated that this compound is found in lower concentrations compared to Linamarin, particularly in bitter cassava tubers researchgate.netresearchgate.net. The presence of both linamarin and this compound in cassava was noted in early research on cyanogenesis in the plant researchgate.netroyalsocietypublishing.orgbath.ac.ukcabidigitallibrary.orgresearchgate.net.

The initial identification of this compound was made in conjunction with the study of Linamarin researchgate.netresearchgate.netroyalsocietypublishing.orgbath.ac.ukcabidigitallibrary.orgresearchgate.net. While Linamarin is known to occur in a variety of other plants, including lima beans (Phaseolus lunatus) and linseed, detailed information regarding the specific presence and concentration of this compound in these other genera and species is limited in the available literature. The co-occurrence of this compound with Linamarin in the context of its discovery suggests it may be found in other plants that synthesize Linamarin, but this requires further specific investigation beyond the scope of the provided information.

Tissue-Specific Localization within Plants

The distribution of cyanogenic glycosides, including this compound, varies within different plant tissues.

Cyanogenic glycosides, such as Linamarin and Lotaustralin (B1675156), are present in both the roots and leaves of cassava researchgate.netnih.govgavinpublishers.cominternationalscholarsjournals.comnih.gov. The highest concentrations of these compounds in cassava are often found in the leaves and roots gavinpublishers.cominternationalscholarsjournals.com. The biosynthesis of cyanogenic glycosides primarily occurs in the leaves, followed by their transport to other parts of the plant, including the roots, via the phloem nih.govresearchgate.netijari.org.

Subcellular localization plays a crucial role in the cyanogenic defense system of plants. Cyanogenic glycosides like Linamarin are typically stored in vacuoles, spatially separated from the enzyme β-glucosidase (linamarase) which is localized in the cell wall and laticifers nih.gov. This compartmentalization prevents premature hydrolysis and the release of toxic hydrogen cyanide. The apoplast is recognized as one of the potential tissues or subcellular compartments where cyanogenic glycosides and their corresponding β-glucosidases are segregated ijari.org. This two-component system is activated upon cellular disruption, such as during herbivory or processing, leading to the enzymatic breakdown of the glycosides.

Environmental and Cultivar Influences on this compound Content

The concentration of cyanogenic glycosides, including this compound, in plants like cassava is influenced by a combination of environmental factors and genetic differences between cultivars.

Environmental conditions play a significant role in the accumulation of secondary metabolites in plants d-nb.infooregonstate.edunagwa.comresearchgate.net. Factors such as drought and low soil fertility have been shown to increase the levels of cyanogenic glycosides in cassava gavinpublishers.comcabidigitallibrary.orgresearchgate.net. Other environmental variables generally known to affect plant growth and secondary metabolism include temperature, light intensity and duration, water availability, humidity, and nutrient status of the soil d-nb.infooregonstate.eduresearchgate.netgbpssi.in. For instance, drought conditions can lead to a significant increase in cassava cyanogen (B1215507) levels gavinpublishers.comresearchgate.net.

Cultivar differences are a major determinant of the cyanogenic glycoside content in cassava cabidigitallibrary.orggavinpublishers.comcabidigitallibrary.orgresearchgate.netefloras.orgdspacedirect.org. Cassava varieties are often categorized as "sweet" or "bitter" based on their cyanide content, which is directly related to the concentration of cyanogenic glycosides like Linamarin and this compound gavinpublishers.comefloras.org. Sweet cultivars have low levels of cyanogenic glycosides, while bitter cultivars contain significantly higher concentrations gavinpublishers.comcabidigitallibrary.org. The concentration of cyanogenic compounds can vary widely between different cassava cultivars, ranging from approximately 25 to 450 µg cyanide equivalent/g in tubers wits.ac.zacabidigitallibrary.orgdspacedirect.org. This variation can be attributed to differences in the rates of biosynthesis, degradation, or transport of these compounds among cultivars wits.ac.za. Plant age also influences the concentration of linamarin in cassava tissues researchgate.net.

The following table illustrates the range of cyanide compound levels observed in different cassava genotypes:

| Cassava Genotype Classification | Cyanide Compound Range (ppm) | Source |

| Relatively low cyanide | 100 to 200 | cabidigitallibrary.org |

| Bitter genotypes (high cyanide) | > 300 | cabidigitallibrary.org |

| Sweet genotype (lowest cyanide) | ≤ 100 | cabidigitallibrary.org |

| Bitter tubers (compared to sweet) | Can produce more than 50 times as much cyanide as sweet ones (1 g/kg vs 20 mg/kg) | gavinpublishers.com |

| Different varieties | 25-450 µg cyanide equivalent/g (in tubers) | wits.ac.za |

Note: The cyanide content is often expressed as ppm or µg cyanide equivalent/g of fresh or dry weight. The values presented here are as reported in the source snippets.

Isolinamarin Biosynthesis Pathways and Genetic Regulation

Precursor Amino Acids in Cyanogenic Glucoside Synthesis

Cyanogenic glucosides are synthesized from a limited number of amino acids. For the aliphatic cyanogenic glucosides linamarin (B1675462) and isolinamarin, the primary precursor is the branched-chain amino acid L-valine. nih.govfao.org Another closely related cyanogenic glucoside, lotaustralin (B1675156), which often co-occurs with linamarin and this compound, is derived from L-isoleucine. nih.govfao.org Other amino acids such as tyrosine, phenylalanine, leucine, and cyclopentenyl-glycine serve as precursors for different classes of cyanogenic glucosides found in various plant species. nih.gov

Interactive Table: Precursor Amino Acids

| Amino Acid | PubChem CID |

| L-Valine | 6287 |

| L-Isoleucine | 6306 |

| L-Leucine | 6106 |

Enzymatic Steps in this compound Biosynthesis

The conversion of the precursor amino acid to the final cyanogenic glucoside involves a series of enzymatic transformations.

Role of Cytochrome P450 Enzymes (e.g., CYP71E7 analogs for linamarin)

Cytochrome P450 enzymes (CYPs) are integral to the initial steps of cyanogenic glucoside biosynthesis. nih.govnih.govfao.org These membrane-bound monooxygenases catalyze the N-hydroxylation of the precursor amino acid, followed by subsequent reactions leading to the formation of an aldoxime. nih.govfao.org In the specific case of linamarin and lotaustralin biosynthesis, enzymes from the CYP79 family are responsible for the conversion of L-valine and L-isoleucine to their corresponding oximes. cgiar.orgnih.gov For example, in Phaseolus lunatus, CYP79D71 has been identified as catalyzing this initial step for both valine and isoleucine. cgiar.orgnih.gov

Following the oxime formation, additional cytochrome P450 enzymes are involved in the conversion of the aldoxime to a nitrile and then to an α-hydroxynitrile. nih.govfao.org While the exact CYP enzymes specifically dedicated to this compound biosynthesis are not as extensively documented as those for linamarin, the pathway is considered highly similar. The biosynthesis of linamarin is known to involve two cytochrome P450 enzymes; one converts L-valine to the oxime, and the second facilitates the conversion of the oxime to the nitrile. nih.govwits.ac.za Research on cassava and sorghum has demonstrated the involvement of cytochrome P-450 in the conversion of the N-hydroxyamino acid intermediate to the α-hydroxynitrile. fao.org

Glucosyltransferase Involvement

The terminal step in cyanogenic glucoside biosynthesis is the glucosylation of the α-hydroxynitrile, yielding the stable cyanogenic glucoside. nih.govfao.org This crucial step is catalyzed by a UDP-glucose transferase (UGT), which transfers a glucose moiety from UDP-glucose to the α-hydroxynitrile acceptor molecule. nih.govwits.ac.za In Phaseolus lunatus, the UDP-glucosyltransferase UGT85K31 has been implicated in completing the biosynthetic pathway for both linamarin and lotaustralin. cgiar.org This suggests that a similar UGT enzyme is likely responsible for the glucosylation step in the formation of this compound.

Biosynthetic Origin and Translocation within Plant Tissues

Cyanogenic glucosides, including linamarin and this compound, are synthesized in specific plant tissues and subsequently transported to other parts of the plant for storage or defense. nih.govfao.org In cassava, a major producer of linamarin, biosynthesis primarily occurs in the cotyledons, from where it is translocated to other tissues, such as the storage roots (tubers). nih.gov Experimental evidence using labeled precursors in cassava seedlings has shown higher rates of linamarin and lotaustralin synthesis in cotyledons and petioles compared to leaf blades. massey.ac.nz The synthesized glucosides are then actively transported to the hypocotyl and roots. fao.org This long-distance transport of organic solutes in plants, known as translocation, occurs within the phloem tissue, moving compounds from source tissues (sites of synthesis or storage mobilization) to sink tissues (sites of utilization or storage). nagwa.comsavemyexams.comuoanbar.edu.iqwikipedia.org In cassava, linamarin produced in the leaves is translocated to the root tubers via the phloem. researchgate.netui.edu.ng

Genetic Regulation of this compound Production

The capacity of a plant to produce this compound is genetically determined and regulated at the level of gene expression of the biosynthetic enzymes. cgiar.org

Gene Expression Profiles of Biosynthetic Enzymes

Ribonucleic Acid (RNA) Interference Approaches Targeting Cyanogenesis

RNA interference (RNAi) is a powerful genetic tool used to silence specific gene expression by targeting messenger RNA (mRNA) molecules. arrowheadpharma.com This technology has been explored as a strategy to reduce the levels of cyanogenic glucosides, and thus the cyanide potential, in crops like cassava and flax. researchgate.netnih.govlongdom.org

Research in cassava has focused on silencing the genes encoding the cytochrome P450 enzymes CYP79D1 and CYP79D2, which catalyze the initial steps in the biosynthesis of Linamarin and Lotaustralin. researchgate.netnih.govidtdna.com By developing RNAi constructs targeting these genes, scientists have aimed to block the synthesis pathway. researchgate.netnih.gov

Studies have demonstrated the effectiveness of RNAi in reducing cyanogenic glucoside content. For instance, transgenic cassava plants engineered with RNAi constructs targeting CYP79D1 and CYP79D2 showed a significant reduction in cyanogenic glucoside levels. researchgate.netnih.gov One study reported a 92% reduction in cyanogenic glucoside content in tubers and a reduction to less than 1% of wild-type levels in leaves in certain transgenic lines. researchgate.netnih.govnih.gov

While RNAi targeting CYP79D1 and CYP79D2 has shown promise in significantly lowering cyanogen (B1215507) levels, achieving a complete absence of cyanogenic glucosides in tubers has proven more challenging. nih.gov This suggests potential complexities in the pathway or alternative synthesis sites or regulatory mechanisms.

Further research has also explored targeting other genes in the cyanogenic glucoside pathway using RNAi or other gene-editing techniques like CRISPR-Cas9. nih.govresearchgate.net For example, targeting genes encoding enzymes like UGT85B1, involved in the glucosylation step, could also potentially reduce cyanogenic glucoside accumulation, although this might lead to the accumulation of toxic intermediates like cyanohydrins. nih.gov

The application of RNAi technology represents a significant advancement in the effort to reduce the levels of naturally occurring toxins like this compound and Linamarin in important food crops, contributing to enhanced food safety and nutritional value. researchgate.netresearchgate.net

Data Table: Impact of RNAi on Cyanogenic Glucoside Levels in Transgenic Cassava

| Target Genes | Plant Tissue | Reduction in Cyanogenic Glucoside Content | Reference |

| CYP79D1, CYP79D2 | Leaves | <1% of wild type | researchgate.netnih.govnih.gov |

| CYP79D1, CYP79D2 | Tubers | 92% reduction | researchgate.netnih.govnih.gov |

Enzymatic Hydrolysis and Plant Metabolism of Isolinamarin

Mechanism of Cyanogenic Glycoside Hydrolysis

The hydrolysis of cyanogenic glycosides is typically a two-step enzymatic process umm.ac.idfoodstandards.gov.aunih.gov. This process is initiated when plant tissue is disrupted, bringing the stored glycosides into contact with hydrolytic enzymes umm.ac.idfoodstandards.gov.auresearchgate.net.

Role of β-Glucosidases (e.g., Linamarase)

The first step in the hydrolysis of cyanogenic glycosides is catalyzed by β-glucosidases umm.ac.idfoodstandards.gov.auresearchgate.netamu.edu.az. These enzymes are responsible for cleaving the β-glycosidic linkage between the sugar moiety (usually glucose) and the α-hydroxynitrile aglycone umm.ac.idresearchgate.netamu.edu.az. In plants containing linamarin (B1675462) and isolinamarin, a specific β-glucosidase called linamarase plays a crucial role in this initial hydrolysis researchgate.netoup.comresearchgate.netoup.com. Linamarase hydrolyzes linamarin and lotaustralin (B1675156), which are structurally related to this compound, to yield glucose and the corresponding cyanohydrins researchgate.netresearchgate.netwikipedia.org. Studies on flax seeds have also identified linamarase and linustatinase as cyanogenic beta-glucosidases that catalyze the hydrolysis of linustatin (B1675552) and neolinustatin, yielding acetone (B3395972) and methyl ethyl ketone cyanohydrins, respectively nih.gov. The activity of β-glucosidases is influenced by factors such as pH, with linamarase having an optimal pH range of 5.5 to 6.0 ijari.orgnih.gov.

Formation of Cyanohydrins and Subsequent Dissociation to Hydrogen Cyanide

Following the action of β-glucosidases, the resulting product is an α-hydroxynitrile, also known as a cyanohydrin umm.ac.idfoodstandards.gov.auamu.edu.az. For linamarin, the corresponding cyanohydrin is acetone cyanohydrin researchgate.netelsevier.es. Cyanohydrins are relatively unstable compounds researchgate.netnih.gov. In the second step of cyanogenesis, the cyanohydrin dissociates to release hydrogen cyanide (HCN) and a corresponding carbonyl compound (an aldehyde or a ketone) umm.ac.idfoodstandards.gov.aunih.govamu.edu.az. This dissociation can occur spontaneously, particularly at alkaline pH, or be catalyzed by an enzyme called α-hydroxynitrile lyase (HNL) nih.govamu.edu.azresearchgate.net. The release of HCN is central to the defensive function of cyanogenic glycosides mdpi.comnih.gov.

The general reaction scheme can be represented as:

Cyanogenic Glycoside (e.g., this compound) + H₂O --(β-Glucosidase)--> Cyanohydrin + Sugar (e.g., Glucose) Cyanohydrin --(Spontaneous or α-Hydroxynitrile Lyase)--> Hydrogen Cyanide (HCN) + Carbonyl Compound

Two-Component System of Cyanogenesis in Plants

The process of cyanogenesis in plants is often described as a two-component defense system umm.ac.idmdpi.comnih.gov. This system relies on the spatial separation of the cyanogenic glycosides and their hydrolytic enzymes within different cellular compartments in intact plant tissue umm.ac.idnih.govoup.comroyalsocietypublishing.org. Cyanogenic glycosides are typically stored in vacuoles, while β-glucosidases may be located in the apoplast, attached to cell walls, or in other cellular compartments like the cytoplasm or chloroplasts umm.ac.idnih.govoup.com. This compartmentalization prevents significant hydrolysis and HCN release in healthy, undamaged tissue umm.ac.idnih.gov.

When plant tissue is damaged, for example, by herbivory, the cellular barriers are disrupted, allowing the cyanogenic glycosides and the β-glucosidases to mix umm.ac.idfoodstandards.gov.auamu.edu.azoup.com. This mixing triggers the rapid enzymatic hydrolysis of the glycosides, leading to the formation of cyanohydrins and the subsequent release of toxic HCN umm.ac.idfoodstandards.gov.aunih.gov. This rapid release of a toxic compound serves as a deterrent to herbivores and pathogens mdpi.comnih.govnih.gov.

Catabolism of Cyanogenic Glucosides in Nitrogen Metabolism

Beyond their role in defense, cyanogenic glycosides and the HCN released from them can also play a part in plant nitrogen metabolism nih.govroyalsocietypublishing.orgishs.orgresearchgate.net. Some plants can re-assimilate the nitrogen from HCN into primary metabolism nih.govishs.org. This detoxification process involves the conversion of cyanide into less toxic compounds, such as β-cyanoalanine, catalyzed by the enzyme β-cyanoalanine synthase (β-CAS) nih.govfrontiersin.org. The nitrogen from β-cyanoalanine can then be incorporated into other amino acids, such as asparagine nih.govishs.orgfrontiersin.orgdspacedirect.org. This pathway allows plants to conserve and utilize the nitrogen that would otherwise be lost as volatile HCN ishs.org. Cyanogenic glycosides can therefore serve as a transportable or storage form of reduced nitrogen in some plant species researchgate.netfrontiersin.org.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results, often discussed alongside Linamarin |

| Linamarin | 11128 nih.goveragene.commdpi.comwikidata.org |

| Hydrogen Cyanide (HCN) | 768 nih.govuni.luservice.gov.ukeasychem.orgnih.gov |

| Acetone Cyanohydrin | 6406 elsevier.eswikipedia.org |

| Lotaustralin | 441467 wikipedia.org |

| Linustatin | 441466 |

| Neolinustatin | 102805 |

| Amygdalin | 2885 |

| Dhurrin (B190987) | 123178 |

| Prunasin | 107743 |

| β-cyanoalanine | 138518 |

| Asparagine | 6267 |

Interactive Data Table Example (Illustrative - based on described enzymatic activity):

Here is an illustrative data table based on the description of β-glucosidase activity on different substrates.

| Enzyme | Substrate | Activity |

|---|---|---|

| Linamarase | Linamarin | High Hydrolytic Activity researchgate.netresearchgate.netwikipedia.org |

| Linamarase | Lotaustralin | High Hydrolytic Activity researchgate.netwikipedia.org |

| Linamarase | Linustatin | Lower Hydrolytic Activity (compared to Linustatinase) nih.gov |

| Linustatinase | Linustatin | High Hydrolytic Activity nih.gov |

| Linustatinase | Neolinustatin | High Hydrolytic Activity nih.gov |

Ecological Roles and Interactions of Isolinamarin

Isolinamarin as a Plant Defense Mechanism

Cyanogenic glycosides are well-recognized as a key component of plant defense against a variety of organisms. nih.gov Their defensive capability is rooted in their ability to release toxic hydrogen cyanide (HCN) upon tissue damage, a process known as cyanogenesis. nih.gov

The primary defensive role of cyanogenic glycosides like this compound is to deter herbivores, particularly chewing insects. nih.gov When an insect feeds on a plant containing these compounds, the plant tissue is disrupted, bringing the cyanogenic glycosides into contact with specific enzymes called β-glucosidases, which are stored in separate compartments within the plant cell. uvic.canih.gov This interaction initiates the breakdown of the glycoside, leading to the release of an unstable intermediate that rapidly decomposes to produce hydrogen cyanide. nih.govnih.gov

HCN is a potent inhibitor of cellular respiration and can be lethal to a wide range of organisms, including insects. uvic.ca The bitter taste of cyanogenic glycosides and the subsequent release of toxic HCN act as a powerful deterrent, discouraging feeding by generalist herbivores. entomoljournal.comresearchgate.net However, it is noteworthy that some specialist insects have evolved mechanisms to overcome this defense, either by detoxifying the cyanide or by sequestering the cyanogenic glycosides for their own defense against predators. entomoljournal.comresearchgate.net

Table 1: Key Components of Cyanogenic Glucoside-Based Plant Defense

| Component | Function |

| Cyanogenic Glucoside (e.g., this compound) | The precursor molecule, stored in plant tissues. It is not toxic in its intact form. entomoljournal.com |

| β-glucosidase | The enzyme that initiates the breakdown of the cyanogenic glucoside upon tissue damage. nih.gov |

| α-hydroxynitrile | An unstable intermediate formed after the initial enzymatic reaction. nih.gov |

| Hydrogen Cyanide (HCN) | The final toxic product that deters or kills herbivores. nih.govuvic.ca |

Allelopathy is a biological phenomenon where one plant influences the growth, survival, and reproduction of other organisms by releasing biochemicals into the environment. nih.govwikipedia.org While direct evidence for the allelopathic properties of this compound is not available, the release of hydrogen cyanide from cyanogenic glycosides into the soil could potentially impact neighboring plants and microorganisms. researchgate.net

When plant material containing cyanogenic glycosides decomposes, cyanide can be released into the soil. semanticscholar.org This could inhibit the germination and growth of competing plant species, thereby providing a competitive advantage to the cyanogenic plant. nih.gov The extent and significance of this allelopathic effect would depend on various factors, including the concentration of the cyanogenic glycosides in the plant, the rate of decomposition, and the soil conditions.

Role in Plant Nitrogen Transport and Storage

Beyond their defensive functions, cyanogenic glycosides can also serve as a storage reservoir for nitrogen. agriculturejournals.czcabidigitallibrary.org Nitrogen is an essential nutrient for plant growth, and having a readily available internal source can be advantageous, especially in nitrogen-limited environments. cabidigitallibrary.org

Studies on flax plants have shown that under nitrogen-deficient conditions, the content of cyanogenic glycosides decreases, suggesting that the nitrogen stored in these molecules is being remobilized and utilized for primary metabolic processes such as the synthesis of amino acids. agriculturejournals.czcabidigitallibrary.org The presence of enzymes that can break down cyanogenic glycosides and assimilate the nitrogen further supports this role. agriculturejournals.cz Therefore, compounds like this compound could provide a dual benefit to the plant, offering both defense and a strategic nitrogen reserve. researchgate.net

Table 2: Research Findings on Cyanogenic Glycosides as Nitrogen Reservoirs

| Plant Species | Condition | Observation | Implication |

| Flax (Linum usitatissimum) | Nitrogen deficiency | Decreased content of cyanogenic glycosides in mature leaves. agriculturejournals.cz | Cyanogenic glycosides serve as a source of nitrogen that can be mobilized when external nitrogen is scarce. agriculturejournals.czcabidigitallibrary.org |

| Flax (Linum usitatissimum) | Nitrogen deficiency | High activity of β-cyanoalanine synthase, an enzyme involved in cyanide detoxification and nitrogen assimilation. agriculturejournals.cz | Plants possess the metabolic machinery to safely incorporate the nitrogen from cyanogenic glycosides into amino acids. agriculturejournals.cz |

Interactions with Microbial Communities in Soil and Rhizosphere

The release of compounds from plant roots and the decomposition of plant litter can significantly influence the microbial communities in the soil and the rhizosphere, the zone of soil immediately surrounding the roots. nih.govnih.gov The breakdown of cyanogenic glycosides like this compound can introduce cyanide into this environment, which can have varied effects on microorganisms. researchgate.netsemanticscholar.org

Synthetic Approaches to Isolinamarin and Analogues

Early Synthetic Routes for Isolinamarin and Stereoisomers

The initial chemical syntheses of this compound and its diastereomer, Linamarin (B1675462), were pivotal in confirming their structures and absolute configurations. These early methods often involved the reaction of a protected glucose derivative with a cyanohydrin.

Synthesis from Acetobromoglucose and Acetone (B3395972) Cyanohydrin

One of the foundational methods for synthesizing the epimeric mixture of Linamarin and this compound involves the condensation of 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide (acetobromoglucose) with acetone cyanohydrin. This reaction, typically carried out under Koenigs-Knorr conditions or modifications thereof, leads to the formation of the β-glycosidic linkage. The process generates a mixture of the tetra-O-acetyl derivatives of both Linamarin and this compound. Subsequent deacetylation, commonly achieved through Zemplén deacetylation using sodium methoxide (B1231860) in methanol (B129727), yields the free glucosides.

The separation of the resulting epimeric mixture of Linamarin and this compound proved to be a significant challenge for early researchers. The subtle stereochemical difference between the two compounds makes their physical properties very similar, complicating separation by classical crystallization techniques.

Comparison of Synthetic and Natural Samples for Configurational Assignment

The definitive assignment of the absolute configuration of naturally occurring Linamarin and the less abundant this compound was achieved through the careful comparison of synthetic products with samples isolated from natural sources, such as flax (Linum usitatissimum) or cassava (Manihot esculenta). By comparing the optical rotations and other physical properties of the purified synthetic glucosides with those of the natural compounds, chemists were able to unequivocally establish their stereochemistry.

This comparative analysis was crucial in confirming that natural Linamarin possesses the (R)-configuration at the cyanohydrin carbon, while this compound has the (S)-configuration. The synthesis of both epimers was essential, as it allowed for a direct comparison and eliminated any ambiguity that might arise from relying solely on spectroscopic data of a single isomer.

Novel Chemical Synthesis Methodologies

While the early synthetic routes were successful in producing this compound, they often resulted in epimeric mixtures that were difficult to separate. More recent efforts in synthetic carbohydrate chemistry have focused on developing stereoselective methods to favor the formation of one epimer over the other. These novel approaches aim to improve reaction yields, simplify purification processes, and provide more direct access to pure this compound.

These modern strategies may involve the use of specific catalysts, different protecting group strategies for the glucose moiety, or alternative glycosylation promoters to achieve higher stereocontrol during the formation of the glycosidic bond. The goal is to direct the reaction pathway towards the desired (S)-configuration at the aglycone's stereocenter.

Preparation of this compound Analogues for Research Purposes

The synthesis of this compound analogues is a valuable tool for investigating the biological roles and enzymatic interactions of cyanogenic glucosides. By modifying either the sugar moiety or the aglycone portion of the molecule, researchers can probe the structural requirements for biological activity, such as substrate specificity for β-glucosidases or enzymes involved in their biosynthesis.

Analytical Methodologies for Isolinamarin Detection and Quantification

Chromatographic Techniques for Isolation and Separation

Chromatographic methods are fundamental for isolating isolinamarin from complex matrices and separating it from other co-occurring compounds, particularly its isomer, linamarin (B1675462). These techniques leverage differences in chemical properties to achieve separation.

Liquid Chromatography (LC) Based Methods

Liquid chromatography (LC) is a widely used technique for the analysis of cyanogenic glycosides, including this compound. High-performance liquid chromatography (HPLC) is a conventional method often coupled with detectors such as ultraviolet (UV), refractive index, or amperometric detectors. acs.org

More advanced LC-based techniques, such as liquid chromatography-mass spectrometry (LC-MS) and ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), offer enhanced sensitivity, selectivity, and accuracy for the identification and quantification of intact cyanogenic glycosides. researchgate.netmdpi.comresearchgate.net A rapid and simple LC-MS method has been developed for the identification and quantification of linamarin in cassava, utilizing a reverse phase C18 column with a mobile phase of H2O:CH3CN (8:2). This method has been shown to be sensitive, efficient, cost-effective, and highly reproducible. researchgate.net While this specific study focuses on linamarin, similar LC-MS approaches are applicable to this compound due to their structural similarities.

Typical LC methods for separating cyanogenic glycosides utilize reversed-phase C18 columns with mobile phases consisting of mixtures of water and organic solvents like methanol (B129727) or acetonitrile. Detection is commonly performed using UV-VIS absorption at wavelengths such as 218 nm or 214 nm. mpi.govt.nz

Gas Chromatography (GC) Based Methods

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is another technique employed in the analysis of cyanogenic glycosides. acs.org GC is particularly useful for the analysis of volatile or semi-volatile compounds. For compounds like this compound, which are relatively polar and less volatile, derivatization is typically required to make them amenable to GC analysis. The separation of trimethylsilyl (B98337) derivatives of cyanogenic glycosides, including a glucoside structurally related to this compound's aglycone, by gas chromatography followed by mass spectrometric identification has been reported. researchgate.net GC-MS has also been applied to determine cyanogen (B1215507) content in other plant matrices like passion fruit. whiterose.ac.uk

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are essential for the definitive characterization and structural confirmation of this compound after isolation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon atoms within the molecule and their connectivity. bath.ac.ukuepb.edu.br Analysis of chemical shifts, splitting patterns, and coupling constants allows for the assignment of specific signals to different parts of the this compound structure.

NMR data of trimethylsilyl ethers of cyanogenic glycosides have proven particularly useful for chemical structure determination and identification. researchgate.netresearchgate.net Comparison of NMR data with known standards or reported values is a common method for confirming the identity of isolated compounds. For instance, comparison of the properties and NMR data of natural linamarin with synthetic samples, including this compound (which has the α-configuration of the sugar unlike the β-configuration in natural linamarin), was used to establish the identity of natural linamarin as the β-anomer. bath.ac.uk Advanced NMR techniques such as DEPT, HMQC, HMBC, and ¹H-¹H COSY can provide further structural insights. researchgate.net

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, which is crucial for its identification and confirmation. MS can be coupled with chromatographic techniques like LC (LC-MS, LC-MS/MS) or GC (GC-MS) to analyze eluting compounds. acs.orgresearchgate.netmdpi.comresearchgate.net

The fragmentation pattern observed in MS provides characteristic ions that serve as a fingerprint for the compound. High-resolution mass spectrometry techniques, such as High Resolution Electrospray Ionisation Mass Spectrometry (HR ESI MS) and High Resolution Fast Atom bombardment (HR FAB MS), can provide accurate mass measurements, aiding in the determination of the elemental composition of this compound. bath.ac.uk MS is routinely used in conjunction with other spectroscopic methods like NMR for the comprehensive characterization of natural products. researchgate.netui.edu.ng

Enzymatic Assays for Cyanogenic Potential Determination

Enzymatic assays are widely used to determine the cyanogenic potential of plant materials containing cyanogenic glycosides like this compound. This potential refers to the amount of hydrogen cyanide (HCN) that can be released upon enzymatic hydrolysis. mdpi.comresearchgate.netmpi.govt.nzanu.edu.au

Cyanogenic glycosides are hydrolyzed by β-glucosidase enzymes (such as linamarase in cassava) to release an α-hydroxynitrile and a sugar. The α-hydroxynitrile can then spontaneously decompose or be acted upon by a hydroxynitrile lyase to release HCN. mpi.govt.nzanu.edu.au Enzymatic assays typically involve the addition of exogenous enzyme (if endogenous enzyme activity is insufficient or inactivated) to the sample to ensure complete hydrolysis of the glycosides. researchgate.netanu.edu.au

The released HCN is then quantified using various detection methods. A common and simple method is the picrate (B76445) paper test, where picrate paper changes color upon reaction with HCN. mdpi.comresearchgate.netanu.edu.au The intensity of the color change is proportional to the amount of HCN released and can be estimated visually by comparing to a standard color chart or measured more accurately using UV-Vis spectrophotometry at around 510 nm. researchgate.netanu.edu.au

Other methods for quantifying the released cyanide in enzymatic assays include spectrophotometric methods based on reactions that produce a colored compound with cyanide, such as the König reaction using chloramine-T and pyridine/barbituric acid. whiterose.ac.ukresearchgate.net The total cyanogenic potential is typically expressed as the equivalent amount of HCN per unit weight of the sample. mpi.govt.nzanu.edu.augeneconserve.pro.br Acid extraction methods can be used to inactivate endogenous enzymes and allow for the determination of free (non-glycosidic) cyanide, while subsequent enzymatic hydrolysis of the extract allows for the determination of total cyanogenic glycosides. researchgate.net

Here is an example of data obtained from a study on cyanide content in cassava tissues using a colorimetric method involving enzymatic hydrolysis:

| Cassava Tissue | Free Cyanide (mg HCN equivalent kg⁻¹ fresh basis) | Potential Cyanide (mg HCN equivalent kg⁻¹ fresh basis) |

| Cortex | 40.34 | 49.40 |

| Parenchyma | 35.02 | 39.43 |

| Entire Roots | 49.40 | 45.10 |

| Leaves | 49.08 | 63.85 |

Data derived from a study using a colorimetric method for cyanide analysis in cassava tissue. geneconserve.pro.br

Validation and Inter-Laboratory Comparison of Analytical Procedures

Validation of an analytical procedure is a critical process to demonstrate that it is suitable for its intended purpose. This involves evaluating several key characteristics to ensure the method consistently produces accurate and reliable results europa.euresearchgate.net. For the analysis of compounds like this compound in complex matrices such as plants, validation is essential to confirm the method's performance characteristics within that specific matrix.

Key aspects of analytical method validation typically include assessing parameters such as accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range europa.eueuropa.eu. Accuracy refers to the closeness of agreement between the value found and the true value. Precision describes the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample europa.eu. Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components europa.eu. The detection limit (LOD) is the lowest concentration of analyte in a sample that can be detected but not necessarily quantified, while the quantitation limit (LOQ) is the lowest concentration of analyte that can be quantitatively determined with suitable precision and accuracy europa.eubiotecnologiebt.it. Linearity establishes a proportional relationship between the test result and the concentration of the analyte within a defined range europa.eu.

Inter-laboratory comparison (ILC), also known as proficiency testing or collaborative method validation studies, is a crucial tool for evaluating a laboratory's competence and assessing the performance of a specific analytical method across multiple laboratories rsb.gov.rweuropa.eueurachem.org. ILCs involve the analysis of identical or similar items by two or more laboratories under predefined conditions and comparing the results rsb.gov.rw. This process helps to validate test methods, determine the uncertainty of results (including repeatability and reproducibility), and assess the reliability of testing among participating laboratories rsb.gov.rw.

In the context of this compound analysis in plant matrices, inter-laboratory comparisons would involve multiple laboratories analyzing homogenous plant samples spiked with known concentrations of this compound or naturally containing the compound. The results reported by each laboratory are then statistically evaluated to determine the method's reproducibility and identify potential sources of variability. Such studies are vital for standardizing analytical methods and ensuring comparability of results across different laboratories and studies europa.eu.

Method validation can follow either an interlaboratory comparison approach or a single-laboratory approach. Regardless of the approach, the laboratory utilizing the method is responsible for ensuring its fitness for the intended use eurachem.org. Guidelines from organizations like Eurachem, ISO, and CEN provide frameworks for conducting method validation and inter-laboratory comparisons rsb.gov.rweurachem.org.

Sample Preparation and Extraction Techniques for Plant Matrices

Effective sample preparation and extraction are critical steps in the analysis of this compound from plant matrices due to the complex nature of these samples. Plant materials contain a wide variety of compounds that can interfere with the analytical measurement, necessitating efficient techniques to isolate and concentrate the target analyte.

The initial steps in plant sample preparation typically involve drying and grinding the plant material to create a homogeneous sample creative-proteomics.comresearchgate.netmdpi.com. Various drying methods can be employed, including air-drying, oven-drying, or freeze-drying, with the choice potentially depending on the stability of the analyte mdpi.com. Grinding increases the surface area, facilitating more efficient extraction creative-proteomics.com. Lysing matrices, such as tubes containing beads, used with bead beaters or FastPrep instruments, are also employed for the homogenization and lysis of plant tissues to release the target compounds mpbio.com.

Extraction techniques aim to separate the target compound (this compound) from the complex plant matrix using a suitable solvent or solvent system. The choice of extraction method and solvent is crucial and often depends on the polarity of the analyte mdpi.com. Common solvents used for extracting biomolecules from plants include ethanol, methanol, aqueous alcohols, and water, among others, often selected based on their polarity relative to the target compound mdpi.come3s-conferences.org. Sequential extraction with solvents of increasing polarity can also be used to fractionate compounds mdpi.com.

Various extraction techniques are employed for plant matrices, ranging from conventional methods to more advanced approaches:

Maceration: This involves immersing the plant material in a solvent in a closed container at room temperature for a specified period, allowing the analyte to dissolve into the solvent e3s-conferences.orgslideshare.net.

Percolation: In this method, the solvent is passed through the plant material packed in a column, allowing the analyte to be leached out e3s-conferences.orgslideshare.net.

Soxhlet Extraction: A continuous extraction method using a hot organic solvent, suitable for compounds with limited solubility in the solvent e3s-conferences.orgslideshare.net.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasound waves to disrupt plant cell walls, improving solvent penetration and extraction yield mdpi.comslideshare.net. UAE can be performed using an ultrasonic bath or probe mdpi.com.

Microwave-Assisted Extraction (MAE): This method utilizes microwave energy to heat the solvent and sample, accelerating the partitioning of compounds into the solvent mdpi.comslideshare.net. MAE can achieve high extraction efficiencies in shorter times with reduced solvent consumption e3s-conferences.org.

Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, such as CO2, as the extraction solvent slideshare.netnih.gov.

After extraction, further clean-up steps are often necessary to remove interfering substances from the extract before analysis. Techniques like solid phase extraction (SPE) are commonly used to selectively isolate the analyte based on its polarity, resulting in cleaner extracts suitable for chromatographic analysis organomation.comeuropa.eu. Filtration is also essential to remove particulates that could damage analytical instruments like HPLC systems creative-proteomics.com.

The optimization of extraction parameters, including solvent type, extraction time, temperature, and solid-to-liquid ratio, is critical to maximize the recovery of this compound from the plant matrix mdpi.com.

Table 1: Common Extraction Techniques for Plant Matrices

| Technique | Principle | Advantages | Disadvantages |

| Maceration | Immersion in solvent at room temperature | Simple, does not require complex equipment | Time-consuming, potentially lower efficiency e3s-conferences.org |

| Percolation | Solvent flow through packed plant material | Efficient for soluble compounds | Requires specific equipment (percolator) e3s-conferences.org |

| Soxhlet Extraction | Continuous extraction with hot solvent | Highly efficient for compounds with limited solubility, automated e3s-conferences.org | High temperatures can cause degradation e3s-conferences.org |

| Ultrasound-Assisted Extraction | Uses ultrasound to enhance solvent penetration | Faster, lower solvent consumption, lower temperatures possible mdpi.come3s-conferences.org | Potential for probe-related repeatability/reproducibility issues mdpi.com |

| Microwave-Assisted Extraction | Uses microwave energy to heat solvent and sample | Rapid, high efficiency, reduced solvent use mdpi.come3s-conferences.org | Potential for thermal degradation e3s-conferences.org |

| Supercritical Fluid Extraction | Uses a supercritical fluid as solvent | Can be selective, environmentally friendly (e.g., CO2) nih.gov | Requires specialized high-pressure equipment |

This table is interactive. Click on a header to sort the table.

Structure Activity Relationship Studies Sar of Isolinamarin

Theoretical Frameworks for SAR in Natural Products

The biological activity of natural glycosides is generally dictated by the interplay between two key structural components: the sugar moiety (glycone) and the non-sugar aglycone. frontiersin.orgnih.gov The theoretical framework for the SAR of cyanogenic glycosides like isolinamarin revolves around how modifications to these components affect the compound's stability, solubility, and interaction with target enzymes, primarily β-glucosidases. nih.gov

The Aglycone Moiety : The structure of the aglycone is a primary determinant of the compound's specific biological action. nih.gov For cyanogenic glycosides, the aglycone is an α-hydroxynitrile. Variations in the R-groups attached to the α-carbon influence the steric and electronic properties of the molecule, which in turn affects its binding affinity to the active site of hydrolytic enzymes. nih.gov The toxicity of these compounds is largely determined by the aglycone, as it is the precursor to the released hydrogen cyanide (HCN). nih.gov

The Glycone (Sugar) Moiety : Glycosylation is crucial for the stability and solubility of the molecule. frontiersin.orgnih.gov The sugar part of the molecule can influence how the compound is transported and recognized within biological systems. Modifications to the sugar, such as the type of sugar (e.g., glucose, rhamnose), the number of sugar units, or the addition of acyl groups (e.g., galloyl groups), can significantly alter the biological activity by changing its interaction with cellular structures and enzymes. nih.gov For instance, the presence of additional functional groups on the sugar can lead to new interactions within an enzyme's binding pocket, potentially enhancing or diminishing its hydrolysis.

The central mechanism of action for cyanogenic glycosides is cyanogenesis—the enzymatic release of HCN. frontiersin.orgyoutube.com This process is initiated by the cleavage of the glycosidic bond by a β-glucosidase. nih.gov Therefore, any structural feature that affects the rate of this enzymatic hydrolysis is a key focus of SAR studies.

Elucidating Structure-Activity Relationships Through Chemical Modification

To probe the relationship between structure and function, scientists synthesize analogs of a natural product and evaluate their biological activities. For cyanogenic glycosides, this often involves modifying either the aglycone or the sugar moiety. Although specific synthetic and SAR studies for this compound are not widely reported, research on its isomer, linamarin (B1675462), provides critical insights that are directly applicable.

Key modifications and their effects include:

Modification of the Aglycone : Changes to the alkyl groups on the aglycone can impact how well the molecule fits into the active site of β-glucosidase. For example, increasing the steric bulk of the groups attached to the α-carbon can hinder the enzyme's ability to access the glycosidic linkage, thereby reducing the rate of HCN release.

Modification of the Sugar Moiety : The synthesis of analogs with different sugar units or altered stereochemistry in the existing sugar can reveal the specific interactions necessary for enzyme recognition. The polyfunctional nature of the sugar provides numerous opportunities for modification to fine-tune properties like polarity and shape. nih.gov

A computational study on linamarin derivatives explored how various substitutions impact its hydrolytic potential, a prerequisite for its anticancer activity. nih.gov The findings from such studies help in designing novel analogs with potentially enhanced or more targeted therapeutic effects.

| Modification Strategy | Predicted Effect on Biological Activity | Rationale |

| Changing Aglycone Substituents | Altered rate of enzymatic hydrolysis | Steric and electronic changes affect binding affinity to β-glucosidase active site. |

| Altering the Sugar Moiety | Modified solubility and enzyme recognition | The sugar's structure is critical for interaction with the enzyme and for the compound's physicochemical properties. nih.gov |

| Introducing Acyl Groups | Potentially altered bioactivity and stability | Added functional groups can create new binding interactions or change the molecule's overall polarity. nih.gov |

Role of Anomeric Configuration on Biological Activity

The anomeric configuration—the stereochemistry at the carbon atom of the sugar linked to the aglycone (the C1 carbon in glucose)—is a critical factor in the biological activity of glycosides. Cyanogenic glycosides like this compound are β-glucosides, meaning the glycosidic bond has a specific spatial orientation. ebi.ac.uk This configuration is essential for their recognition and hydrolysis by β-glucosidase enzymes, which are highly specific for the β-anomer.

Enzymatic hydrolysis by β-glucosidase occurs via a retaining mechanism involving two key glutamic acid residues in the active site that act as a nucleophile and an acid/base catalyst. ebi.ac.uk The precise orientation of the β-glycosidic bond is necessary for the substrate to fit correctly into the active site and for these catalytic residues to perform the hydrolysis.

Recent computational studies on linamarin have highlighted the profound impact of the anomeric configuration on its reactivity. Research using density functional theory (DFT) revealed that α-anomeric derivatives of linamarin are promising candidates for enhanced activity. nih.gov The study found that α-anomers could lead to lower activation barriers for hydrolysis, suggesting they might be more readily converted to release HCN. nih.govdigitellinc.com This indicates that synthesizing the α-anomer of this compound could potentially lead to a compound with a significantly different, and possibly more potent, biological activity profile.

| Anomeric Configuration | Interaction with β-Glucosidase | Effect on Biological Activity |

| β-Configuration (Natural) | Specific recognition and binding | Allows for enzymatic hydrolysis and subsequent release of HCN. ebi.ac.uk |

| α-Configuration (Synthetic) | Potentially altered binding and hydrolysis rate | May lead to faster hydrolysis and more rapid HCN release, enhancing potency. nih.govdigitellinc.com |

Computational Approaches to SAR (e.g., Molecular Docking, QSAR)

Computational methods are invaluable tools for predicting and explaining the SAR of natural products, especially when experimental data is scarce.

Molecular Docking : This technique simulates the interaction between a ligand (e.g., this compound) and a target protein (e.g., β-glucosidase). It predicts the preferred binding orientation and affinity of the ligand in the protein's active site. Molecular docking studies on the related cyanogenic glucoside dhurrin (B190987) and its hydrolyzing enzyme have identified key amino acid residues responsible for stabilizing the ligand through non-bonded interactions. nih.gov Similarly, docking studies of linamarin with linamarase have been performed to understand its binding and orientation, providing a stable model of the enzyme-substrate complex. nih.gov Such studies for this compound would reveal how its specific structure interacts with the catalytic residues of β-glucosidase, providing a molecular basis for its biological activity.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For cyanogenic compounds, QSAR studies have been used to predict the insecticidal toxicity of the corresponding cyanohydrins (the aglycones). acs.org These models often use descriptors related to volatility and lipid solubility to explain toxicity. A QSAR model for this compound and its hypothetical analogs could be developed to predict their activity based on calculated molecular descriptors, guiding the synthesis of more potent and selective compounds.

These computational approaches provide powerful predictive insights, reducing the time and resources required for experimental studies and enabling a more rational design of novel bioactive compounds based on the this compound scaffold.

Q & A

Q. How can interdisciplinary teams collaboratively design studies on this compound’s therapeutic potential?

- Methodological Answer : Establish a shared data platform (e.g., Open Science Framework) with standardized protocols. Assign roles per expertise:

- Chemistry : Synthesis/characterization.

- Biology : In vitro/in vivo assays.

- Data Science : Multi-omics integration.

Regular audits and cross-training ensure alignment with ethical guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.